molecular formula C17H15NO5 B12921843 [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate CAS No. 841282-16-4

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

Cat. No.: B12921843
CAS No.: 841282-16-4
M. Wt: 313.30 g/mol
InChI Key: GMRXCWILDFTACY-UHFFFAOYSA-N
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Description

The compound [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate is a chromene-based ester featuring a furan-containing amide substituent. The 3-carboxylate group in this compound allows for esterification with diverse substituents, which can modulate physicochemical and biological properties.

Properties

CAS No.

841282-16-4

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H15NO5/c19-16(18-9-14-5-3-7-21-14)11-23-17(20)13-8-12-4-1-2-6-15(12)22-10-13/h1-8H,9-11H2,(H,18,19)

InChI Key

GMRXCWILDFTACY-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCC3=CC=CO3

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of furan-2-ylmethylamine with 2-oxoethyl 2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The chromene-3-carboxylate scaffold is highly versatile, with substituents on the ester moiety influencing molecular conformation and intermolecular interactions. Key analogues include:

Compound Name Substituent on Ester Group Dihedral Angle (Chromene–Aryl Ring) Reference
4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate 4-chlorophenyl 22.60°
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate 4-methoxyphenyl 48.04°
2-(3-Nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate 3-nitrophenyl-2-oxoethyl Not reported
[Target Compound] Furan-2-ylmethylamino-2-oxoethyl Not reported
  • Dihedral Angles : The dihedral angle between the chromene core and the aryl group varies significantly. For example, electron-withdrawing groups like chlorine (22.60° in 4-chlorophenyl) result in smaller angles compared to electron-donating groups like methoxy (48.04° in 4-methoxyphenyl) . This angle influences molecular packing and crystallinity, which are critical for solubility and bioavailability.

Hydrogen Bonding and Crystal Packing

Chromene-3-carboxylates often exhibit intermolecular hydrogen bonding and π–π stacking, which stabilize crystal structures:

  • 4-Chlorophenyl derivative : Weak C–H···O hydrogen bonds form zig-zag chains .
  • 4-Methoxyphenyl derivative : C–H···O interactions create sheets in the ac plane, interconnected via additional H-bonding .
  • 2-(Benzofuran-2-yl)-2-oxoethyl benzoates : π–π interactions and hydrogen bonds dominate packing, with substituents altering interaction patterns .

The furan-2-ylmethylamino group in the target compound may introduce unique H-bonding or steric effects due to its planar furan ring and amide functionality, though crystallographic data are lacking.

Biological Activity

The compound [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant case studies and data.

  • Molecular Formula : C17H15NO5
  • Molecular Weight : 313.30 g/mol
  • CAS Number : 841282-16-4
  • IUPAC Name : [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with 2-oxoethyl 2H-chromene-3-carboxylate. The process is generally conducted in an organic solvent like ethanol or methanol, often utilizing a catalyst such as p-toluenesulfonic acid under reflux conditions to ensure complete reaction.

Antimicrobial Properties

Research indicates that compounds similar to [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of chromene have shown efficacy against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anticancer Activity

Chromene derivatives are also being explored for their anticancer properties. Studies reveal that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions with molecular targets involved in cancer progression are currently under investigation .

The proposed mechanisms of action for this compound include:

  • Interaction with Enzymes : It may interact with enzymes involved in oxidative stress and inflammatory pathways.
  • Modulation of Signaling Pathways : The compound is believed to influence pathways such as NF-κB, which plays a crucial role in inflammation and immune responses.

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylateModeratePromisingEnzyme interaction, NF-kB modulation
Furan-based derivativesHighModerateReactive oxygen species (ROS) generation
Other chromene derivativesVariesHighApoptosis induction

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of several chromene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Screening :
    In vitro studies demonstrated that related compounds could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated significant cytotoxicity at micromolar concentrations, warranting further investigation into their potential as chemotherapeutic agents .

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